去羧甲基曲前列环素
描述
Descarboxymethyl Treprostinil is a compound with the chemical name (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-2,5-diol . It is used as an impurity standard .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) .Chemical Reactions Analysis
The key steps in the synthesis of treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical and Chemical Properties Analysis
The molecular formula of Descarboxymethyl Treprostinil is C21H32O3 and its molecular weight is 332.48 g/mol .科学研究应用
曲前列环素在肺动脉高压治疗中的应用
曲前列环素是一种前列环素类似物,在肺动脉高压 (PAH) 的治疗中显示出显着的疗效。它对全身和肺循环都表现出有效的血管扩张作用。曲前列环素皮下给药改善了 PAH 患者的运动能力、功能等级、血流动力学和生存率。此外,其应用已扩展到慢性血栓栓塞性肺动脉高压 (CTEPH) 患者,展示了其超出传统 PAH 治疗的广泛治疗潜力。曲前列环素在这一肺动脉高压亚组中的使用突出了其在管理严重血管疾病中的适用性 (Sadushi-Koliçi & Lang, 2019).
吸入曲前列环素在 PAH 管理中的应用
吸入曲前列环素制剂的开发为 PAH 管理开辟了新维度。吸入曲前列环素经 FDA 批准用于改善运动耐受性,已显示出对血流动力学、运动能力和生活质量指标的益处。与其他前列环素类似物相比,这种给药途径为患者提供了更友好的选择,减少了全身性副作用,并且由于给药频率较低而更方便。从肠胃外曲前列环素向吸入曲前列环素的转变是一个例子,说明药物制剂如何演变以提高患者依从性和生活质量 (Ferrantino & White, 2011).
小儿肺动脉高压治疗
曲前列环素的应用扩展到对口服治疗无效的严重肺动脉高压的儿童人群。关于在儿童中使用皮下曲前列环素的案例研究和文献综述强调了其有效性和耐受性。这种静脉注射前列环素的替代方案代表了治疗儿童患者的重大进步,为长期护理提供了侵入性更小、更易于管理的选择。在儿科病例中观察到的积极结果突出了该药物在管理复杂儿科肺部疾病方面的多功能性和潜力 (Gavotto et al., 2020).
肺动脉高压治疗中的成本效益
曲前列环素的经济评估,特别是与其他 PAH 治疗方法(如波生坦和前列环素)的比较,一直是研究的主题。虽然曲前列环素提供了显着的临床益处,但其成本效益是广泛采用的一个重要考虑因素。研究表明,虽然曲前列环素因其治疗优势而成为首选方案,但对患者和医疗保健系统的财务影响需要对治疗选择采取平衡的方法。曲前列环素应用的这一方面强调了需要进行全面的分析,同时考虑临床结果和经济影响 (You et al., 2018).
作用机制
Target of Action
The primary target of Descarboxymethyl treprostinil is the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood flow and pressure in the body.
Mode of Action
Descarboxymethyl treprostinil acts by relaxing blood vessels in the lungs, improving blood flow and reducing blood pressure . This alleviates symptoms associated with pulmonary arterial hypertension (PAH) .
Biochemical Pathways
The compound works through the prostacyclin pathway . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation . By mimicking the action of prostacyclin, Descarboxymethyl treprostinil promotes vasodilation and inhibits platelet aggregation, thereby reducing pulmonary artery pressure .
Pharmacokinetics
For its parent compound, treprostinil, the terminal elimination half-life is approximately 4 hours . Each route has unique pharmacokinetics and potential for route-specific adverse effects .
Result of Action
The result of Descarboxymethyl treprostinil’s action is the reduction of symptoms in patients with PAH and pulmonary hypertension associated with interstitial lung disease . It achieves this by reducing pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds .
安全和危害
未来方向
The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for the treatment of pulmonary hypertension associated with interstitial lung disease . This highlights the complexity of right ventricular dysfunction in advanced pulmonary hypertension and suggests the need for alternative therapeutic strategies .
生化分析
Biochemical Properties
Descarboxymethyl treprostinil interacts with various enzymes and proteins. It is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 . The primary mechanism of action of Descarboxymethyl treprostinil is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport .
Cellular Effects
Descarboxymethyl treprostinil has significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-remodelling effects in human pulmonary arterial smooth muscle cells . It reduces the secretion of TGF-β1 and CTGF, and the proliferation of these cells . It also significantly reduces the synthesis and deposition of collagen type I and fibronectin .
Molecular Mechanism
The molecular mechanism of Descarboxymethyl treprostinil involves its interaction with biomolecules and changes in gene expression. It reduces pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This effect is achieved through its interaction with various enzymes and proteins, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Descarboxymethyl treprostinil change over time. For instance, in a study of human pulmonary arterial smooth muscle cells, it was found that Descarboxymethyl treprostinil increased cAMP levels in a dose and time-dependent manner . This suggests that the compound’s effects may vary over time, depending on the dosage and duration of exposure.
Metabolic Pathways
It is known that it is a prostacyclin analog, suggesting that it may be involved in the prostacyclin pathway .
Transport and Distribution
It is known that it is available in three different formulations and four different routes of administration, suggesting that it may be distributed in various ways depending on the route of administration .
Subcellular Localization
Given its role as a prostacyclin analog, it may be localized in areas of the cell where prostacyclin and its receptors are found .
属性
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPMEMKMRVGNE-HUTLKBDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101692-02-8 | |
Record name | Descarboxymethyl treprostinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCARBOXYMETHYL TREPROSTINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。